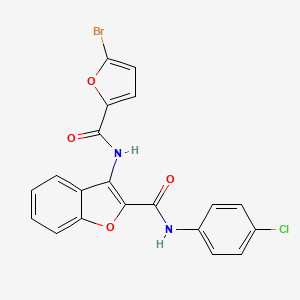

3-(5-bromofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(5-bromofuran-2-carbonyl)amino]-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrClN2O4/c21-16-10-9-15(27-16)19(25)24-17-13-3-1-2-4-14(13)28-18(17)20(26)23-12-7-5-11(22)6-8-12/h1-10H,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWHVMODKUWUKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(O4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and benzofuran intermediates, followed by the introduction of the bromine and chlorine substituents. The final step involves the formation of the carboxamide linkage through amide bond formation.

Preparation of 5-bromofuran-2-carboxylic acid: This can be achieved by bromination of furan-2-carboxylic acid using bromine in the presence of a catalyst.

Synthesis of N-(4-chlorophenyl)benzofuran-2-carboxamide: This involves the reaction of benzofuran-2-carboxylic acid with 4-chloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Formation of the final compound: The 5-bromofuran-2-carboxylic acid is then coupled with N-(4-chlorophenyl)benzofuran-2-carboxamide using a similar coupling agent and base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Reaction Conditions

Key reaction parameters include:

-

Solvents : Acetonitrile (MeCN) or toluene for transamidation steps.

-

Temperature : Typically 60°C for both C–H arylation and transamidation.

-

Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) for C–H functionalization.

-

Reagents : Boc2O and DMAP for intermediate N-acyl-Boc-carbamate formation.

These conditions ensure high efficiency and yield, particularly in the one-pot transamidation protocol .

Structural Comparison with Analogues

The compound’s structural features and biological implications can be contrasted with similar benzofuran derivatives:

The bromine and chlorine substituents likely enhance lipophilicity and binding affinity via halogen bonding, a critical feature for therapeutic applications .

Biological Activity Insights

Halogenation in benzofuran derivatives significantly impacts biological activity:

-

Bromine : Introduces a "halogen bond" with nucleophilic targets, improving anticancer efficacy. For example, brominated benzofurans show IC₅₀ values as low as 0.1 μM against leukemia cells .

-

Chlorine : May stabilize the molecule’s electronic environment, potentially enhancing selectivity.

These modifications suggest the compound’s design is optimized for targeted interactions, such as enzyme inhibition or DNA binding .

Scientific Research Applications

Scientific Research Applications

-

Anticancer Activity

- Mechanism of Action : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have been shown to inhibit the serine-threonine kinase AKT signaling pathway, causing mitotic catastrophe in lung adenocarcinoma cells (A549) with an IC50 value of 16.4 μM .

- Case Study : A study on benzofuran derivatives demonstrated that halogen substitutions at the para position of the N-phenyl ring enhance cytotoxic properties. This structural modification is crucial for optimizing the anticancer activity of related compounds .

-

Apoptosis Induction

- Research Findings : Compounds similar to 3-(5-bromofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide have been shown to induce apoptosis in cancer cells. A specific derivative exhibited an IC50 comparable to doxorubicin (1.136 μM), indicating potent antiproliferative activity .

- Data Table: Apoptosis Induction by Benzofuran Derivatives

Compound IC50 (μM) Cell Line Mechanism Compound A 1.136 MCF-10A (human mammary gland) Apoptosis induction Compound B 16.4 A549 (lung adenocarcinoma) AKT pathway inhibition -

Structure-Activity Relationship (SAR) Studies

- Insights : SAR studies highlight that the position and type of substituents on the benzofuran scaffold significantly influence biological activity. For example, bromine and chlorine substitutions have been linked to enhanced cytotoxicity, with optimal activity observed when halogens are positioned para to the amide functional group .

- Case Study : A series of benzofuran derivatives were synthesized and tested for their antiproliferative activities, revealing a strong correlation between structural modifications and biological efficacy.

Future Directions in Research

The ongoing research into compounds like this compound suggests several promising avenues for future studies:

- In Vivo Studies : Further exploration of this compound's efficacy in animal models will help validate its potential as an anticancer agent.

- Combination Therapies : Investigating the effects of combining this compound with existing chemotherapy drugs could enhance treatment outcomes for cancer patients.

- Mechanistic Studies : Detailed mechanistic studies are necessary to fully understand how this compound interacts with cellular pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of 3-(5-bromofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and chlorine substituents could influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Physicochemical and Pharmacological Insights

- Halogen Effects: Bromine at the furan 5-position (Target and ) increases molecular weight and lipophilicity compared to non-halogenated analogs. Chlorine on the phenyl ring (Target and ) enhances electronegativity, influencing receptor binding.

- Aromatic Core Differences : Benzofuran-based compounds (Target, ) exhibit higher metabolic stability than furan derivatives () due to reduced oxidative susceptibility .

- Functional Group Impact : The sulfamoyl-pyrimidine group in improves water solubility (>2 mg/mL) compared to the Target’s logP of ~3.5 (predicted).

Biological Activity

3-(5-bromofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide, identified by CAS number 887896-15-3, is a compound belonging to the class of benzofuran derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 459.7 g/mol. The compound features a benzofuran core structure, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H12BrClN2O4 |

| Molecular Weight | 459.7 g/mol |

| CAS Number | 887896-15-3 |

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. A study focused on various benzofuran derivatives found that compounds similar to this compound displayed promising antiproliferative effects against cancer cell lines. For instance, derivatives with halogen substitutions demonstrated enhanced cytotoxicity, suggesting that the presence and position of halogen atoms are critical for biological activity .

In particular, the compound's structure allows it to interact with specific molecular targets involved in cancer progression. The mechanism may involve modulation of signaling pathways related to cell proliferation and apoptosis. For example, compounds with similar structures have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial in tumor growth and survival .

Structure-Activity Relationship (SAR)

The SAR analysis of benzofuran derivatives indicates that the introduction of specific substituents can significantly enhance biological activity. The presence of the N-(4-chlorophenyl) moiety in this compound may contribute to its anticancer properties by increasing lipophilicity and facilitating better interactions with target proteins .

Table 1 summarizes key findings from SAR studies:

| Compound | Substituent | Activity |

|---|---|---|

| Compound A | N-(4-chlorophenyl) | Moderate cytotoxicity |

| Compound B | N-(4-bromophenyl) | Enhanced antiproliferative |

| 3-(5-bromofuran...) | N-(4-chlorophenyl) | Significant cytotoxicity |

Case Studies and Research Findings

Several studies have investigated the biological activity of benzofuran derivatives:

- Antiproliferative Activity : In vitro tests showed that similar compounds exhibited IC50 values comparable to established anticancer drugs like doxorubicin, indicating strong potential for therapeutic applications .

- Mechanism Exploration : Research into the mechanisms revealed that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

- In Vivo Studies : Preliminary in vivo studies have suggested that compounds structurally related to 3-(5-bromofuran...) can reduce tumor size in xenograft models, supporting their potential as effective anticancer agents .

Q & A

Q. How do steric effects from the benzofuran core impact binding to macromolecular targets?

- Answer : The planar benzofuran scaffold facilitates π-π stacking with aromatic residues in enzyme active sites. Steric hindrance from the 3-substituted bromofuran may limit binding to shallow pockets, necessitating molecular modeling (e.g., Glide SP docking) for target validation, as in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.